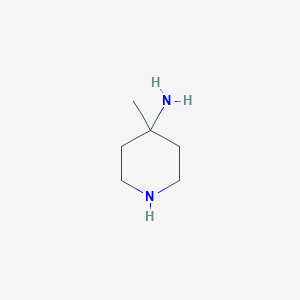

4-Methylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6(7)2-4-8-5-3-6/h8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOQTVTZVPADOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610670 | |

| Record name | 4-Methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196614-16-1 | |

| Record name | 4-Methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196614-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methylpiperidin-4-amine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of 1-Methylpiperidin-4-amine (CAS No: 41838-46-4). Due to the ambiguity of the term "4-Methylpiperidin-4-amine," this document focuses on the commercially available and widely studied N-methylated isomer, 1-Methylpiperidin-4-amine. This compound is a key intermediate in medicinal chemistry, utilized in the development of a range of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated data for easy comparison, and workflow visualizations to support laboratory synthesis and analysis. For comparative context, properties of the related compound 4-Methylpiperidine (CAS No: 626-58-4) are also included.

Introduction

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved pharmaceutical agents.[1] 1-Methylpiperidin-4-amine, in particular, serves as a critical building block for creating more complex molecules with diverse biological activities, including treatments for neurodegenerative diseases and viral infections.[2][3]

The nomenclature "this compound" is ambiguous and does not correspond to a readily available or well-documented compound. It could imply a piperidine ring with both a methyl and an amino group at the 4-position, leaving a secondary amine in the ring. However, the vast majority of scientific literature and commercial availability points to the user's interest being in 1-Methylpiperidin-4-amine , where the methyl group is affixed to the piperidine nitrogen. This guide will proceed with a detailed analysis of this N-methylated isomer.

Chemical and Physical Properties

1-Methylpiperidin-4-amine is typically a clear, colorless to light yellow liquid.[4] It is soluble in water and various organic solvents, making it a versatile reagent in a wide range of chemical reactions.[5] In contrast, 4-Methylpiperidine, which lacks the 4-amino group, is also a liquid but has different physical properties. The key properties of both compounds are summarized below for comparison.

Table 1: Physical and Chemical Properties

| Property | 1-Methylpiperidin-4-amine | 4-Methylpiperidine |

| CAS Number | 41838-46-4[5] | 626-58-4[6] |

| Molecular Formula | C₆H₁₄N₂[5] | C₆H₁₃N[6] |

| Molecular Weight | 114.19 g/mol [5] | 99.17 g/mol [6] |

| Appearance | Clear colorless to yellow liquid[4] | Clear slightly yellow liquid[7] |

| Boiling Point | 62-64 °C @ 1 mmHg[4] | 124 °C @ 760 mmHg[8] |

| Melting Point | 203-207 °C (decomposition likely) | 4-5 °C[4] |

| Density | 0.91 g/mL[4] | 0.838 g/mL at 25 °C[8] |

| Refractive Index (n20/D) | 1.4700-1.4740[4] | 1.446[8] |

| pKa | 9.92 ± 0.20 (Predicted)[9] | Not readily available |

| SMILES | CN1CCC(CC1)N[5] | CC1CCNCC1[6] |

| InChIKey | ALOCUZOKRULSAA-UHFFFAOYSA-N[10] | UZOFELREXGAFOI-UHFFFAOYSA-N[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-Methylpiperidin-4-amine. The following tables summarize key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of 4-Methylpiperidine (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (Hz) |

| 3.026 | ddd | 2H | H-2ax, H-6ax | J = 12.2, 2.6 |

| 2.569 | dt | 2H | H-2eq, H-6eq | J = 12.2, 2.6 |

| 1.84 | br s | 1H | NH | |

| 1.608 | d | 2H | H-3eq, H-5eq | J = 12.2 |

| 1.077 | qd | 2H | H-3ax, H-5ax | J = 12.2, 4.2 |

| 0.911 | d | 3H | CH₃ | J = 6.6 |

Note: Data derived from publicly available spectra.[11] Specific assignments for 1-Methylpiperidin-4-amine are not readily published, but would be expected to show shifts for the N-CH₃ group (singlet, ~2.2-2.3 ppm) and protons on the carbon bearing the amino group.

Table 3: ¹³C NMR Spectral Data of 4-Methylpiperidine

| Chemical Shift (δ) ppm | Assignment |

| 46.8 | C-2, C-6 |

| 35.5 | C-3, C-5 |

| 31.5 | C-4 |

| 22.5 | CH₃ |

Note: Data sourced from ChemicalBook.[8] For 1-Methylpiperidin-4-amine, one would anticipate a signal for the N-CH₃ carbon around 46 ppm and a downfield shift for the C-4 carbon due to the amino substituent.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methylpiperidin-4-amine would be characterized by N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-N stretching and N-H bending vibrations would also be present. For comparison, the IR spectrum of 4-Methylpiperidine shows a characteristic N-H stretch for a secondary amine around 3280 cm⁻¹.

Table 4: Key IR Absorptions (cm⁻¹)

| Functional Group | Vibration Type | 1-Methylpiperidin-4-amine (Predicted) | 4-Methylpiperidine (Experimental) |

| N-H (Amine) | Stretch | ~3350 & ~3280 (two bands, primary) | ~3280 (one band, secondary) |

| C-H (Alkyl) | Stretch | 2800-3000 | 2800-3000 |

| N-H (Amine) | Bend (Scissoring) | 1590-1650 | N/A |

| C-N (Amine) | Stretch | 1000-1250 | 1050-1230 |

Note: Predicted data for 1-Methylpiperidin-4-amine is based on typical functional group absorptions. Experimental data for 4-Methylpiperidine is from public databases.[6][12]

Mass Spectrometry (MS)

Mass spectrometry of 1-Methylpiperidin-4-amine shows a molecular ion peak (M+) or a protonated molecular ion (MH+) corresponding to its molecular weight.

Table 5: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |

| 1-Methylpiperidin-4-amine | C₆H₁₄N₂ | 114.19 | MH⁺ = 115[4] |

| 4-Methylpiperidine | C₆H₁₃N | 99.17 | M⁺ = 99, 98 (M-H), 84 (M-CH₃), 56[6][13] |

Experimental Protocols

Synthesis of 1-Methylpiperidin-4-amine via Reductive Amination

A common and efficient method for synthesizing 1-Methylpiperidin-4-amine is the reductive amination of 1-Methyl-4-piperidone with ammonia.

Materials:

-

1-Methyl-4-piperidone

-

Ammonium hydroxide solution

-

Hydrogen gas

-

Raney Nickel or Palladium on carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Reaction vessel (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a suitable pressure-resistant reaction vessel, dissolve 1-Methyl-4-piperidone (1.0 eq) in a solution of ammonia in methanol.

-

Add a catalytic amount of Raney Nickel or Pd/C (typically 5-10% by weight of the starting material).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to a temperature of 50-80 °C.

-

Maintain vigorous stirring and monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.

-

Once the reaction is complete (typically after several hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product can be purified by vacuum distillation to yield pure 1-Methylpiperidin-4-amine.

Synthesis of 4-Methylpiperidine via Hydrogenation of 4-Methylpyridine

4-Methylpiperidine is typically synthesized by the catalytic hydrogenation of 4-methylpyridine (also known as γ-picoline).[14]

Materials:

-

4-Methylpyridine

-

Hydrogen gas

-

Ruthenium on alumina or a similar hydrogenation catalyst

-

Water or an appropriate solvent

-

High-pressure autoclave

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Charge a high-pressure autoclave with 4-methylpyridine and water (or another suitable solvent).[14]

-

Add the hydrogenation catalyst (e.g., Ru/Al₂O₃).

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to approximately 1500 psi.[14]

-

Heat the mixture to around 100 °C with vigorous stirring.[14]

-

The reaction is typically complete within 7-8 hours. Monitor pressure to confirm hydrogen uptake.[14]

-

After cooling and venting, filter the reaction mixture to remove the catalyst.

-

The aqueous solution can then be distilled to isolate the 4-methylpiperidine product.[14]

Role in Drug Discovery and Development

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds developed for a wide range of biological targets. Derivatives of 1-Methylpiperidin-4-amine are investigated for their potential as cognition enhancers, N-type calcium channel blockers for pain, and as antiviral agents.[2][15]

For example, 4-aminopiperidine derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly and have shown potential as anti-tubercular agents.[3] The primary amino group and the tertiary amine within the piperidine ring provide two key points for chemical modification, allowing for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

The general workflow for utilizing 1-Methylpiperidin-4-amine as a building block in drug discovery is visualized below.

Figure 1: Workflow for the use of 1-Methylpiperidin-4-amine in drug discovery.

This diagram illustrates the synthesis of the 1-Methylpiperidin-4-amine core scaffold, its subsequent chemical modification to generate a library of diverse compounds, and the progression through screening and optimization stages to identify a potential drug candidate. This highlights the foundational role of 1-Methylpiperidin-4-amine in the pharmaceutical development pipeline.

Safety and Handling

1-Methylpiperidin-4-amine is classified as a flammable liquid and can cause severe skin burns and eye damage.[5][10] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.

4-Methylpiperidine is also a highly flammable liquid and is corrosive, causing severe skin burns and eye damage.[6][8] All handling precautions should be strictly followed as with its amino-derivative.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

1-Methylpiperidin-4-amine is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This guide has provided a detailed summary of its chemical and physical properties, comprehensive spectroscopic data for its characterization, and robust experimental protocols for its synthesis. By understanding these core properties, researchers and drug development professionals can effectively utilize this compound in the creation of novel and potent therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 5. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 1-Methylpiperidin-4-amine(41838-46-4) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Methylpiperidine(626-58-4) IR Spectrum [m.chemicalbook.com]

- 13. Piperidine, 4-methyl- [webbook.nist.gov]

- 14. 4-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 15. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-Methylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the structural elucidation of 4-Methylpiperidin-4-amine. It serves as a critical resource for researchers and professionals in drug development and chemical synthesis. This guide details the key physicochemical properties, a proposed synthetic pathway, and the spectroscopic data essential for the characterization of this compound. Standardized experimental protocols for spectroscopic analysis are provided, alongside a logical workflow for its structural verification.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 41838-46-4, is a substituted piperidine derivative. Its structure features a piperidine ring with both a methyl group and an amino group attached to the same carbon atom at the 4-position. This arrangement creates a quaternary carbon, a key feature influencing its chemical properties and spectroscopic signature.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 41838-46-4 | [1] |

| Molecular Formula | C₆H₁₄N₂ | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 194 - 196 °C | [2] |

| Density | 0.932 g/cm³ | [2] |

| Flash Point | 78 °C | [2] |

| Solubility | Soluble in water | [2] |

Spectroscopic Data for Structural Elucidation

Direct experimental spectroscopic data for this compound is not extensively available in public literature. The following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds, such as N,N,4-Trimethylpiperidin-4-amine and other substituted piperidines.[3][4]

Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 2.8 - 3.0 | m | 4H | H-2, H-6 (ax & eq) | Protons adjacent to the ring nitrogen. Expected to show complex splitting. |

| ~ 1.5 - 1.7 | m | 4H | H-3, H-5 (ax & eq) | Methylene protons adjacent to the quaternary carbon. |

| ~ 1.4 | s | 2H | NH₂ | Broad singlet, chemical shift can vary with concentration and solvent. |

| ~ 1.1 | s | 3H | C4-CH₃ | A sharp singlet due to the absence of adjacent protons. |

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 50 - 55 | C-4 | Quaternary carbon bearing the amine and methyl groups. |

| ~ 45 - 50 | C-2, C-6 | Carbons adjacent to the ring nitrogen. |

| ~ 35 - 40 | C-3, C-5 | Methylene carbons of the piperidine ring. |

| ~ 25 - 30 | C4-CH₃ | Methyl group attached to the C4 position. |

Predicted Mass Spectrometry (MS-EI) Data

| m/z | Interpretation | Notes |

| 114 | [M]⁺ | Molecular ion peak. Consistent with the nitrogen rule (even molecular weight for an even number of nitrogen atoms). |

| 99 | [M-CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| 98 | [M-NH₂]⁺ | Loss of the amino group. |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage, a common fragmentation pathway for piperidines, leading to the loss of a C₂H₄ fragment from the ring. |

| 57 | [C₃H₇N]⁺ | Further fragmentation of the ring. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~ 3300 - 3400 | Medium, Broad | N-H stretch | Characteristic of a primary amine (two bands may be visible). |

| ~ 2950 - 2850 | Strong | C-H stretch (alkane) | From methyl and methylene groups on the piperidine ring. |

| ~ 1600 - 1650 | Medium | N-H bend (scissoring) | Confirms the presence of the primary amine. |

| ~ 1450 - 1470 | Medium | C-H bend (methylene) | Scissoring vibration. |

| ~ 1370 - 1380 | Medium | C-H bend (methyl) | Symmetrical bending (umbrella) mode. |

Synthesis and Characterization Workflow

The structure of this compound can be confirmed by a systematic workflow involving synthesis followed by spectroscopic analysis. A plausible synthetic route is the Strecker synthesis starting from 1-Boc-4-piperidone.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the necessary spectroscopic data for a liquid amine sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to residual solvent peak or TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Methodology (Electron Ionization - GC/MS):

-

Inject the sample into a Gas Chromatograph (GC) to separate it from any residual solvents or impurities.

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

The sample is ionized using a high-energy electron beam (typically 70 eV).

-

The resulting fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. Compare the observed masses with theoretical values.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of the neat liquid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Analyze the spectrum to identify absorption bands corresponding to specific functional groups (e.g., N-H, C-H).

Potential Biological Activity and Signaling

While specific biological targets for this compound are not well-documented, its core structure is present in molecules with known biological activities.[5][6] Substituted aminopiperidines are known to interact with various receptors and ion channels, particularly within the central nervous system. They can act as scaffolds for developing agents targeting G-protein coupled receptors (GPCRs) or ion channels due to their ability to present functional groups in a defined three-dimensional space.

Caption: Hypothetical signaling pathway for this compound as a GPCR ligand.

References

- 1. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-4-Methylpiperidine Supplier & Manufacturer in China | Specifications, Safety, Price & Application [chemheterocycles.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 4-Methylpiperidin-4-amine, a piperidine derivative of interest in medicinal chemistry and drug development. This document summarizes its core molecular data and presents an illustrative experimental workflow relevant to its chemical synthesis.

Core Molecular Data

The fundamental molecular properties of this compound and its isomer, 1-Methylpiperidin-4-amine, are presented below. While both share the same molecular formula and weight, their structural differences, particularly the position of the methyl group, can lead to distinct chemical reactivity and utility in synthesis. The isomer 1-Methylpiperidin-4-amine is more commonly referenced and commercially available.

| Property | Value | Citation |

| Chemical Name | This compound | |

| Molecular Formula | C6H14N2 | [1][2][3][4] |

| Molecular Weight | 114.19 g/mol | [1][2][3][4] |

| Isomer | 1-Methylpiperidin-4-amine | [1][2][3][4] |

| Synonyms for Isomer | 4-Amino-1-methylpiperidine, N-Methyl-4-aminopiperidine | [1][4] |

| CAS Number for Isomer | 41838-46-4 | [1][2][3] |

Experimental Protocols

The synthesis of piperidine derivatives often involves multi-step processes, including the protection and deprotection of functional groups. Below is a detailed methodology for a representative deprotection reaction used to yield a primary amine on a substituted piperidine ring, based on a documented synthesis of a related compound.

Protocol: Deprotection of a Substituted Piperidine to Yield the Primary Amine

This protocol describes the removal of a para-methoxybenzyl (PMB) protecting group from a piperidine nitrogen to yield the corresponding primary amine, a common transformation in the synthesis of complex piperidine-containing molecules.

-

Reaction Setup:

-

The starting material, N-((4-methoxyphenyl)methyl)-1-methylpiperidin-4-amine, is dissolved in a 4% formic acid solution in methanol.

-

The reaction vessel is purged with an inert gas, such as argon, to ensure an oxygen-free atmosphere.

-

-

Catalyst Addition:

-

A palladium on carbon (10% Pd/C) catalyst is added to the reaction mixture.

-

-

Reaction Conditions:

-

The mixture is heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration through a pad of diatomaceous earth (Celite).

-

The filtrate is then acidified to a pH of approximately 1 by the addition of concentrated hydrochloric acid. This step protonates the product, aiding in its purification.

-

The final product can be isolated and purified using standard techniques such as crystallization or chromatography.

-

Visualizations

The following diagrams illustrate the logical flow of the experimental protocol described above.

Caption: Experimental workflow for a deprotection reaction.

Caption: Logical relationship of the synthesis components.

References

Synthesis pathways for 4-substituted piperidines

An In-depth Technical Guide to the Synthesis of 4-Substituted Piperidines

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing as a critical structural scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to the piperidine ring's ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while the C4-substituent provides a vector for modulating pharmacological activity and selectivity.[3] Consequently, the development of efficient and versatile synthetic routes to access these valuable building blocks is a significant focus for researchers in organic synthesis and drug development.[2][4]

This technical guide provides a detailed overview of the core synthetic pathways for preparing 4-substituted piperidines. It covers key methodologies, including the reduction of pyridine precursors, functionalization of 4-piperidone intermediates, cycloaddition strategies, and derivatization of 4-hydroxypiperidine. For each pathway, this document presents detailed experimental protocols, quantitative data for comparative analysis, and workflow diagrams to illustrate the synthetic logic.

One of the most direct methods for synthesizing 4-substituted piperidines is the catalytic hydrogenation of the corresponding 4-substituted pyridines. This approach is atom-economical, often utilizing clean hydrogen gas without generating significant waste.[1][5] The choice of catalyst and reaction conditions is crucial for achieving high yields and, in cases of multi-substituted rings, controlling stereoselectivity.[1][6] Common catalysts include platinum group metals like platinum oxide (PtO₂), rhodium, and palladium, often supported on carbon.[5][7][8]

Table 1: Comparative Data for Catalytic Hydrogenation of Pyridines

| Substrate | Catalyst (mol%) | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Phenylpyridine | 5% PtO₂ | Acetic Acid | 50-70 | RT | 6-10 | 94 | [5] |

| Ethyl isonicotinate | 5% PtO₂ | Acetic Acid | 50-70 | RT | 6-10 | 92 | [5] |

| 4-Hydroxypyridine | Rhodium (5%) | Acetic Anhydride | 3.4 | RT | 1 | >95 | [9] |

| Various Pyridines | 10% Rh/C | Water | 5 | 80 | 24 | 99 | [7] |

Experimental Protocol: Hydrogenation using PtO₂

This protocol is adapted from the procedure described by Reddy et al.[5]

-

A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reaction vessel.

-

A catalytic amount of platinum oxide (PtO₂, 5 mol%) is added to the solution.

-

The vessel is sealed and pressurized with hydrogen gas to 50-70 bar.

-

The mixture is stirred at room temperature for 6-10 hours, with reaction progress monitored by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, the reaction is carefully depressurized and quenched by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are filtered through celite to remove the catalyst and subsequently dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude piperidine derivative, which can be further purified if necessary.

Synthesis from 4-Piperidone Intermediates

Commercially available or readily synthesized 4-piperidones are exceptionally versatile intermediates for accessing a wide range of C4-substituted piperidines.[10][11] Key transformations include reductive amination to install amine functionalities and organometallic additions to the carbonyl group to form new carbon-carbon bonds.

Reductive Amination

Reductive amination is a robust, often one-pot, procedure for converting the ketone of a 4-piperidone into a primary, secondary, or tertiary amine.[12] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[12][13] NaBH(OAc)₃ is often preferred due to its selectivity and milder nature, which avoids reduction of the starting ketone.[12]

Table 2: Data for Reductive Amination of N-Boc-4-Piperidone

| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | NaBH(OAc)₃ | DCE | 12 | 84 | [14] |

| 3,4-Dichloroaniline | NaBH(OAc)₃ | DCE | 12 | 85 | [15] |

| Aniline | NaBH₃CN | Methanol | 12 | - | [13] |

| Benzylamine | NaBH(OAc)₃ | DCE | 12 | 92 | [12] |

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol is based on the synthesis of fentanyl intermediates.[13][14]

-

To a solution of N-Boc-4-piperidone (1.0 eq.) in 1,2-dichloroethane (DCE), add the desired primary amine (e.g., aniline, 1.0 eq.) and acetic acid (optional, can catalyze imine formation).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture.

-

Allow the reaction to stir at room temperature overnight (approx. 12 hours).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting product by flash column chromatography.

Grignard and Organometallic Additions

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl of 4-piperidone is a powerful method for creating a C-C bond and installing a hydroxyl group at the C4 position, yielding 4-alkyl/aryl-4-hydroxypiperidines.[16] The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents react readily with water.[16] Low temperatures (e.g., -78 °C) are typically used to minimize side reactions like enolization of the piperidone.[16]

Table 3: Data for Grignard Addition to N-Protected 4-Piperidones

| Piperidone | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

| N-Boc-4-piperidone | Phenylmagnesium bromide | THF | -78 to RT | High | [16] |

| N-Boc-4-piperidone | Methylmagnesium iodide | THF | -78 to RT | High | [16] |

| 4-Diphenylyl piperidinomethyl ketone | Methylmagnesium iodide | Ether | Reflux | - | [17] |

| Pyridine N-oxides | Various Grignard Reagents | THF | - | High | [18] |

Experimental Protocol: Grignard Reaction with N-Boc-4-piperidone

This protocol is a generalized procedure based on the technical guide from BenchChem.[16]

-

Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent solution (e.g., Phenylmagnesium bromide, 1.2 eq.) to the cooled piperidone solution via a syringe or dropping funnel over 30 minutes.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and continue stirring overnight.

-

Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Synthesis via Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the six-membered tetrahydropyridine ring, which can be subsequently reduced to the corresponding piperidine.[19][20] The inverse-electron-demand variant (IEDDA), involving an electron-poor aza-diene and an electron-rich dienophile, is particularly effective for creating highly substituted systems.[19] This method offers a high degree of control over regioselectivity and stereoselectivity.[20]

Table 4: Data for Aza-Diels-Alder Reactions

| Aza-diene | Dienophile | Catalyst/Conditions | Yield (%) | ee (%) | Reference |

| N-sulfonyl-1-azadiene | Ethyl vinyl ether | Cu(OTf)₂ (10 mol%) | 55-93 | 30-65 | [20] |

| N-sulfonyl-1-azadiene | Ethyl vinyl ether | Nickel Catalyst | High | 77-92 | [20] |

| Ketohydrazone (in situ) | Olefin | TEMPO (oxidant) | - | - | [21][22] |

| 2-Aza-1,3-butadiene | Styrene | Ferric chloride | 80 | - | [10] |

Experimental Protocol: Aza-Diels-Alder Reaction

This protocol is adapted from a procedure for an inverse-electron-demand aza-Diels-Alder reaction.[19]

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the α-halogeno hydrazone (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane, DCM).

-

Add the dienophile (e.g., 3-vinylindole, 1.2 eq.) to the solution.

-

Cool the mixture to the desired temperature (e.g., 0 °C).

-

Add the base (e.g., a non-nucleophilic amine base, 1.5 eq.) dropwise via syringe to initiate the in-situ formation of the aza-diene and subsequent cycloaddition.

-

Stir the reaction at the specified temperature until completion, as monitored by TLC.

-

Upon completion, dilute the reaction with solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting tetrahydropyridine product by flash column chromatography.

-

The tetrahydropyridine can then be reduced to the corresponding piperidine using standard catalytic hydrogenation procedures.

References

- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Piperidine synthesis [organic-chemistry.org]

- 8. pcliv.ac.uk [pcliv.ac.uk]

- 9. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. 4-Piperidone synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. 189. The action of Grignard reagents on 4-diphenylyl piperidinomethyl ketone and on N-methylcinchotoxine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 21. TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The 4-Aminopiperidine Scaffold: A Physicochemical Guide for Drug Discovery

Introduction: The 4-aminopiperidine moiety is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as a cornerstone in the design of a diverse array of therapeutic agents.[1][2] Its rigid, six-membered ring provides a well-defined three-dimensional structure for orienting substituents, while the two nitrogen atoms—an endocyclic tertiary or secondary amine and an exocyclic primary amine—offer versatile handles for chemical modification and crucial interactions with biological targets.[1][3] These derivatives have demonstrated significant pharmacological potential, including antifungal, antidiabetic, cognition-enhancing, and analgesic activities.[4][5][6][7]

For researchers and drug development professionals, a thorough understanding of the physicochemical properties of this scaffold is paramount. Properties such as lipophilicity (LogP), ionization constant (pKa), aqueous solubility, and melting point govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This technical guide provides an in-depth overview of these core properties, detailed experimental protocols for their determination, and a look into the biological pathways where these derivatives are active.

Core Physicochemical Properties

The specific values of physicochemical properties for 4-aminopiperidine derivatives are highly dependent on the nature and position of their substituents. The parent 4-aminopiperidine core provides a baseline, which is then modulated by functional groups to optimize for specific biological targets and desired pharmacokinetic profiles.

Data Presentation

The following table summarizes key physicochemical data for the parent 4-aminopiperidine and some of its common derivatives. It is important to note that these values, especially for more complex derivatives, can vary based on experimental conditions.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP (Calculated) | pKa (Predicted) |

| 4-Aminopiperidine |  | 100.16 | 25[8][9] | 36 @ 0.5 mmHg[9] | -0.3 (approx.) | 10.37[8] |

| tert-Butyl (piperidin-4-yl)carbamate (4-N-Boc-Aminopiperidine) |  | 200.28[10] | 162-166[10] | 80 @ 0.05 mmHg[10] | 1.3 (approx.) | 12.39[10] |

| 4-Aminopiperidine-4-carboxylic acid |  | 144.17[11] | N/A | N/A | -3.5[11] | N/A |

| 4-Piperidinopiperidine |  | 168.28 | 86[12] | N/A | 1.5 (approx.) | N/A |

Note: LogP and pKa values are often calculated using computational models (e.g., XLogP3, ChemAxon) and should be considered estimates. Experimental determination is required for definitive values.

-

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For 4-aminopiperidine derivatives, LogP can be tuned extensively through substitution. Adding lipophilic groups (e.g., benzyl, long alkyl chains) will increase the LogP, while adding polar or ionizable groups (e.g., carboxylates, hydroxyls) will decrease it.

-

Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. The 4-aminopiperidine scaffold contains two basic nitrogen atoms. Their respective pKa values are crucial for solubility and receptor interaction, as the charged (protonated) form often engages in key hydrogen bonding or ionic interactions with acidic residues in a protein's active site.[1] The pKa can be modified by adding electron-withdrawing or electron-donating groups to the piperidine ring or its substituents.

-

Aqueous Solubility: Solubility is a thermodynamic property that defines the maximum concentration of a substance that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development, impacting oral bioavailability and intravenous formulation. The dual amine nature of 4-aminopiperidine generally confers good aqueous solubility, particularly at physiological pH where one or both nitrogens can be protonated. However, the addition of large, lipophilic substituents can dramatically decrease solubility.[13]

-

Melting Point: The melting point is the temperature at which a solid becomes a liquid. It is an important indicator of the purity and stability of a compound. For crystalline solids, a sharp melting point range is indicative of high purity. This property is critical for the manufacturing and formulation of solid dosage forms.

Biological Context and Signaling Pathways

4-Aminopiperidine derivatives have been successfully developed as modulators of several important biological pathways. Their structural versatility allows them to be tailored to fit into diverse enzyme active sites and receptor binding pockets.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A number of 4-aminopiperidine derivatives have shown potent antifungal activity, particularly against clinically relevant species like Aspergillus and Candida. Their mechanism of action is the inhibition of the fungal ergosterol biosynthesis pathway.[14][15] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its production, these compounds compromise the integrity and function of the fungal membrane. Specifically, they have been shown to inhibit two key enzymes in the post-squalene part of the pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) .[4][14]

References

- 1. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 2. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 4-Aminopiperidine CAS#: 13035-19-3 [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 11. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Piperidinopiperidine - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]

An In-Depth Technical Guide to 4-Methylpiperidin-4-amine dihydrochloride (CAS 483366-98-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylpiperidin-4-amine dihydrochloride, a piperidine derivative of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a plausible synthetic route with detailed experimental protocols, expected spectroscopic data for characterization, and a discussion of its potential biological and pharmaceutical applications based on structurally related compounds.

Chemical Properties and Data

This compound dihydrochloride is a diamine salt with a piperidine core, a key structural motif in many biologically active compounds. The presence of a primary amine and a methyl group at the C4 position offers a unique scaffold for further chemical modifications.

| Property | Value | Source |

| CAS Number | 483366-98-9 | Internal Database |

| Molecular Formula | C₆H₁₆Cl₂N₂ | Internal Database |

| Molecular Weight | 187.11 g/mol | Internal Database |

| IUPAC Name | This compound;dihydrochloride | Internal Database |

| Canonical SMILES | CC1(CCNCC1)N.Cl.Cl | Internal Database |

| Physical State | Solid (predicted) | General Chemical Knowledge |

| Solubility | Soluble in water (predicted) | General Chemical Knowledge |

Synthesis and Experimental Protocols

A practical synthetic route to this compound dihydrochloride can be envisioned starting from a protected 4-piperidone derivative. A plausible multi-step synthesis is outlined below, involving the formation of the free base followed by conversion to the dihydrochloride salt.

Synthetic Workflow

Caption: Proposed synthetic pathway for this compound dihydrochloride.

Experimental Protocol

The following table details a hypothetical experimental protocol for the synthesis of this compound dihydrochloride.

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Nitroaldol (Henry) Reaction | N-Boc-4-piperidone, Nitromethane, a suitable base (e.g., DBU or TBAF) in an appropriate solvent (e.g., THF). Stir at room temperature. | Introduction of the nitromethyl group at the C4 position. |

| 2 | Reduction of the Nitro Group | The product from Step 1, Palladium on carbon (10% Pd/C), Hydrogen gas (balloon or Parr shaker), in a solvent like Methanol or Ethanol. | Reduction of the nitro group to a primary amine. |

| 3 | Boc Deprotection | The product from Step 2, Hydrochloric acid (e.g., 4M in dioxane or gaseous HCl in an inert solvent). Stir at room temperature. | Removal of the Boc protecting group to yield the free diamine. |

| 4 | Salt Formation | The product from Step 3, Excess hydrochloric acid (e.g., ethereal HCl or HCl in isopropanol). The product is typically precipitated and collected by filtration. | Conversion of the free base to the stable dihydrochloride salt. |

Spectroscopic Data and Analysis

| Technique | Expected Data | Justification |

| ¹H NMR | δ (ppm, D₂O): ~1.4 (s, 3H, -CH₃), ~1.8-2.0 (m, 4H, piperidine -CH₂-), ~3.2-3.4 (m, 4H, piperidine -CH₂- adjacent to N). The NH₃⁺ and NH₂⁺ protons may be broad and exchange with the solvent. | Based on known chemical shifts for methyl and piperidine protons. The presence of two positive charges will deshield the protons adjacent to the nitrogen atoms. |

| ¹³C NMR | δ (ppm, D₂O): ~25 (-CH₃), ~35 (piperidine -CH₂-), ~45 (piperidine -CH₂- adjacent to N), ~60 (quaternary C4). | Predicted shifts for aliphatic carbons in a piperidine ring. The quaternary carbon will be downfield due to the attached nitrogen and methyl groups. |

| IR | ν (cm⁻¹): ~2800-3000 (C-H stretch), ~2400-2700 (N-H stretch, broad, from R₃N⁺H), ~1580-1650 (N-H bend). | Characteristic stretching and bending vibrations for aliphatic C-H and ammonium N-H bonds. |

| Mass Spec (ESI+) | m/z: 115.1285 ([M+H]⁺ for the free base C₆H₁₄N₂). | The expected mass for the protonated molecular ion of the free base. Fragmentation would likely involve the loss of NH₃ or cleavage of the piperidine ring. |

Biological and Pharmaceutical Context

4-Substituted piperidines are a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The structural motif of this compound provides a valuable scaffold for the development of novel therapeutic agents.

Potential Applications in Drug Discovery

This compound can serve as a key building block for creating libraries of molecules to be screened for various biological activities.

Caption: Logical workflow for utilizing the core scaffold in drug discovery.

Potential Biological Targets

Based on the biological activities of structurally similar 4-aminopiperidine derivatives, compounds synthesized from this core could potentially target a range of receptors and enzymes. For instance, 4-substituted-4-aminopiperidine derivatives have been investigated as CCR5 antagonists for HIV-1 entry inhibition.[2][3] Additionally, piperidine scaffolds are common in ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders.[4]

Hypothetical Signaling Pathway Involvement

A downstream molecule developed from this core could potentially modulate a signaling pathway relevant to a disease state. For example, a derivative could act as an antagonist for a G-protein coupled receptor (GPCR) involved in an inflammatory signaling cascade.

Caption: Hypothetical inhibition of a GPCR signaling pathway by a derivative.

Safety and Handling

Specific safety and handling information for this compound dihydrochloride is not available. However, based on the general properties of similar amine hydrochlorides, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

In case of exposure:

-

Skin contact: Wash immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and chemical principles. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. Piperidine, 4-methyl- [webbook.nist.gov]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Role of piperidine scaffold in medicinal chemistry

An In-depth Technical Guide on the Core Role of the Piperidine Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR), therapeutic applications, and synthetic strategies of piperidine derivatives. It is designed to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical motif.

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[2] The presence of the nitrogen atom, however, introduces unique electronic and steric effects that influence the conformational equilibrium. Key conformational considerations for piperidine derivatives include ring inversion, nitrogen inversion, and the axial or equatorial preference of substituents.[2] The conformational preference of a substituent is quantified by its "A-value," representing the free energy difference between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position.[2] The three-dimensional conformation of the piperidine ring is a critical determinant of its biological activity, as it dictates the spatial arrangement of pharmacophoric groups and their interaction with biological targets.[2][3]

Synthetic Strategies

The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the piperidine ring. Common synthetic routes include the reduction of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[4][5]

Reduction of Pyridines

The catalytic hydrogenation of substituted pyridines is a straightforward and widely used method for the synthesis of piperidines. Various catalysts, such as palladium on carbon (Pd/C) with ammonium formate, can be employed for this transformation.[5]

Intramolecular Cyclization

Intramolecular reactions, such as the aza-Michael reaction and metal-catalyzed cyclizations, are powerful strategies for the construction of the piperidine ring from acyclic precursors.[4] These methods often allow for the stereoselective synthesis of highly substituted piperidines.

Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi four-component reaction, provide a convergent and efficient approach to complex piperidine derivatives from simple starting materials in a single step.[4]

Therapeutic Applications of Piperidine Derivatives

The piperidine scaffold is present in a wide range of pharmaceuticals targeting diverse therapeutic areas.[4][6] Its versatility stems from its ability to serve as a central scaffold for the orientation of various functional groups that can interact with a multitude of biological targets.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various molecular mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[7][8][9]

dot

Caption: Signaling pathway for piperidine-induced apoptosis in cancer cells.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound/Series | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [8] |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [8] |

| Compound 17a | PC3 | Prostate | 0.81 | [8] |

| Compound 17a | MGC803 | Gastric | 1.09 | [8] |

| Compound 17a | MCF-7 | Breast | 1.30 | [8] |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [8][10] |

| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) | [8][10] |

| Compound 16 | NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [8][10] |

| Furan-pyrazole piperidine derivatives | OVCAR-8 | Ovarian | 0.1 - 15.8 | [11] |

| Furan-pyrazole piperidine derivatives | HCT116 | Colon | 0.1 - 15.8 | [11] |

Antiviral Activity

Piperidine-containing compounds have been investigated as potent antiviral agents, particularly against influenza virus and HIV.[12][13][14] They can interfere with various stages of the viral replication cycle.[14][15]

Table 2: Antiviral Activity of Piperidine Derivatives

| Compound/Series | Virus | Cell Line | EC50 (µM) | Reference |

| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A and B strains | Multiple | as low as 0.05 | [14][15] |

| FZJ13 | HIV-1 | Cellular assays | Comparable to 3TC | [13] |

| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | Madin-Darby canine kidney cells | Lower than ribavirin, amantadine, and rimantadine | [13] |

Antimicrobial Activity

Piperidine derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[16][17][18][19][20][21]

Table 3: Antibacterial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| Compound 6 | Bacillus subtilis | 0.75 | [19] |

| Compound 6 | Bacillus cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, M. luteus | 1.5 | [19] |

| Compound 5 | E. coli, M. luteus, S. aureus | 1.5 | [19] |

Table 4: Antifungal Activity of Piperidine Derivatives

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| K2 | Phytophthora capsici | 5.96 | [18] |

| A13 | Rhizoctonia solani | 0.83 | [22] |

| A41 | Rhizoctonia solani | 0.88 | [22] |

| A13 | Verticillium dahliae | 1.12 | [22] |

| A41 | Verticillium dahliae | 3.20 | [22] |

| 5m | Phytophthora capsici | 8.420 | [23] |

| 5t | Phytophthora capsici | 8.414 | [23] |

| 5v | Sclerotinia sclerotiorum | 12.829 | [23] |

Central Nervous System (CNS) Activity

The piperidine scaffold is a key component in many drugs targeting the CNS, including analgesics, antipsychotics, and treatments for neurodegenerative diseases.[10][24][25]

Table 5: Opioid Receptor Binding Affinity of Piperidine Derivatives

| Compound | Receptor | Ki (nM) | Reference |

| Meperidine | µ | 220 | [1] |

| Fentanyl | µ | 0.39 | [1] |

| Sufentanil | µ | 0.04 | [1] |

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of piperidine derivatives. These studies involve systematically modifying the piperidine scaffold and evaluating the effects of these modifications on potency, selectivity, and pharmacokinetic properties.[1][24][26]

dot

Caption: Logical relationship in SAR studies of piperidine derivatives.

Experimental Protocols

Synthesis of Piperidine Derivatives

A general procedure for the synthesis of piperidine derivatives often involves a multi-step sequence. A representative example is the synthesis of (R)-piperidin-2-ylmethanol, a precursor for various pharmaceutical intermediates.[27]

Protocol 1: Synthesis of (R)-Piperidin-2-ylmethanol [27]

-

Debenzylation: To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester in ethyl acetate, add 10 wt% Pd/C.

-

Hydrogenate the mixture under 1 atm of H₂ at room temperature for 4 hours.

-

Filter the reaction mixture through celite and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield (R)-piperidin-2-ylmethanol.

Biological Assays

Protocol 2: MTT Assay for Cytotoxicity [8]

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the piperidine derivative and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Radioligand Binding Assay for Receptor Affinity [1]

-

Prepare cell membranes expressing the target receptor.

-

Incubate the membranes with a radiolabeled ligand and various concentrations of the piperidine derivative.

-

Separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filter using a scintillation counter.

-

Calculate the Ki value, which represents the affinity of the compound for the receptor.

dot

Caption: General experimental workflow for piperidine-based drug discovery.

Conclusion

The piperidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have led to its incorporation into numerous successful drugs. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. academicjournals.org [academicjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 22. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

The Versatile Scaffold of 4-Methylpiperidin-4-amine: A Technical Guide to its Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 4-methylpiperidin-4-amine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of three-dimensional complexity, hydrogen bonding capabilities, and synthetic tractability. Its rigid piperidine core, substituted with a geminal methyl and amine group at the 4-position, provides a robust framework for the development of novel therapeutics targeting a diverse range of biological entities. This technical guide explores the potential applications of this scaffold in drug discovery, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Therapeutic Potential Across Multiple Disease Areas

Derivatives of the 4-aminopiperidine core, including 4-methyl-substituted analogs, have demonstrated significant potential in various therapeutic areas. These include the development of analgesics, agents for central nervous system (CNS) disorders, antivirals, and enzyme inhibitors. The strategic placement of the methyl and amine groups allows for fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Analgesia and CNS Disorders

The 4-aminopiperidine moiety is a key pharmacophore in the design of potent analgesics, particularly those targeting opioid receptors and ion channels involved in pain signaling.

-

µ-Opioid Receptor Agonism: The 4-anilinopiperidine core is famously represented in the potent synthetic opioid, fentanyl, and its analogs. The piperidine nitrogen and the anilino group are crucial for receptor interaction. While specific data on 4-methyl-4-anilinopiperidines is less common in publicly available literature, the principles of µ-opioid receptor binding for related structures are well-established.

-

N-Type Calcium Channel Blockade: N-type (Cav2.2) voltage-gated calcium channels, located at presynaptic terminals, are critical for the release of neurotransmitters that mediate pain signals.[1] Small molecule blockers of these channels are therefore attractive targets for the development of novel analgesics. Several compounds incorporating a 4-aminopiperidine scaffold have been investigated for this purpose. For instance, the 4-amino-piperidine derivative C101 has been shown to be a selective blocker of N-type calcium channels.[1] In a study of 4-aminopiperidine derivatives, compounds 3 and 18 were identified as potent antagonists of N-type calcium channels with significant in vivo activity in pain models.[2]

Antiviral Activity

The 4-aminopiperidine scaffold has been explored as a core component of antiviral agents, notably in the context of Hepatitis C Virus (HCV). A high-throughput screening campaign identified 4-aminopiperidine derivatives as inhibitors of HCV assembly. These compounds represent a novel class of antivirals that do not target the viral replication machinery directly but rather interfere with the formation of new, infectious viral particles.

Enzyme Inhibition

The versatility of the 4-aminopiperidine scaffold extends to the development of enzyme inhibitors. A notable example is its incorporation into inhibitors of Dipeptidyl Peptidase 4 (DPP4), a key target in the management of type 2 diabetes.

Quantitative Data Summary

The following tables summarize key biological data for various 4-aminopiperidine derivatives, illustrating the potential of this scaffold in different therapeutic contexts.

Table 1: N-Type Calcium Channel Blockers

| Compound | Assay | Species | Result | Reference |

| C101 | N-type Ca2+ channel inhibition (expressed in Xenopus oocytes) | Xenopus laevis | IC50 = 2.2 µM | [1] |

| 3 | Antinociceptive activity (mouse hot-plate test) | Mouse | Active | [2] |

| 18 | Antinociceptive activity (mouse hot-plate test) | Mouse | Active | [2] |

Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | - | [1] |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | - | [1] |

| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus spp. | - | [1] |

| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | - | [1] |

Note: Specific MIC values were not provided in the abstract.

Table 3: HIV-1 Reverse Transcriptase (RT) Inhibitory Activity

| Compound | Assay | Result | Reference |

| Ba8 | HIV-1 RT inhibition | IC50 = 3.15 µM | [3] |

| Bb8 | HIV-1 RT inhibition | IC50 = 1.52 µM | [3] |

Table 4: DPP4 Inhibitory Activity of 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil Derivatives

| Compound | Assay | Result | Reference |

| 9i | DPP4 inhibition | IC50 = 9.25 ± 0.57 µM | [4][5] |

| 9i | Kinetic study (competitive inhibition) | Ki = 12.01 µM | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for the synthesis of 4-aminopiperidine derivatives and relevant biological assays.

Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination (General Procedure)

This protocol describes a common method for the synthesis of N-substituted 4-aminopiperidines.[1]

Materials:

-

N-substituted 4-piperidone (1.0 mmol)

-

Primary or secondary amine (1.5 mmol)

-

Sodium triacetoxyborohydride (2.0 mmol)

-

Dry Tetrahydrofuran (THF) (20 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-substituted 4-piperidone (1.0 mmol) and the desired amine (1.5 mmol) in dry THF (20 mL).

-

Add sodium triacetoxyborohydride (2.0 mmol) to the solution.

-

Stir the suspension at room temperature for 12 hours.

-

Quench the reaction by adding 20 mL of a saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (eluent: ethyl acetate:triethylamine 10:1) to yield the desired 4-aminopiperidine derivative.

Detailed Synthesis of 6-(4-Aminopiperidin-1-yl)-3-methyl-1-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl)pyrimidine-2,4(1H,3H)-diones (9a–9L)

This protocol outlines the synthesis of a specific series of bioactive 4-aminopiperidine derivatives.[6]

Materials:

-

2-(Chloromethyl)-3-phenyl-3,4-dihydroquinazolin-4-one derivatives (7a–7L) (0.5 mmol)

-

4-Aminopiperidine (0.55 mmol)

-

Isopropanol (10 mL)

-

Sodium bicarbonate (2.02 mmol)

-

Dichloromethane (DCM)

-

n-hexane

Procedure:

-

Cool a mixture of the appropriate 2-(chloromethyl)-quinazoline derivative (7a–7L) (0.5 mmol) in isopropanol (10 mL) and sodium bicarbonate (2.02 mmol) in an ice bath.

-

Add 4-aminopiperidine (0.55 mmol) to the cooled mixture.

-

Stir the reaction mixture for 24 hours.

-

After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

-

Extract the reaction mixture with dichloromethane (3 x 30 mL).

-

Recrystallize the final products (9a–9L) from a mixture of dichloromethane and n-hexane.

µ-Opioid Receptor Binding Assay (Representative Protocol)

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor

-

[³H]DAMGO (radioligand)

-

Naloxone (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (this compound derivatives)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

-

Add [³H]DAMGO to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Caption: µ-Opioid Receptor Signaling Pathway.

Caption: N-type Calcium Channel in Pain Pathway.

Caption: HCV Assembly Inhibitor Workflow.

Conclusion

The this compound scaffold and its parent 4-aminopiperidine core represent a highly valuable framework in modern drug discovery. The synthetic accessibility of these structures, coupled with their ability to be elaborated into molecules with potent and selective activities against a range of biological targets, underscores their importance. The data and protocols presented in this guide highlight the potential for developing novel therapeutics for pain, infectious diseases, and metabolic disorders. Further exploration of the chemical space around this privileged scaffold is warranted and holds significant promise for the discovery of next-generation medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Methylpiperidin-4-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 4-Methylpiperidin-4-amine, a disubstituted piperidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental spectroscopic data in the public domain, this document presents predicted values derived from the analysis of structurally analogous compounds. The methodologies outlined herein are generalized protocols for the acquisition of such data.

Predicted Spectroscopic Data